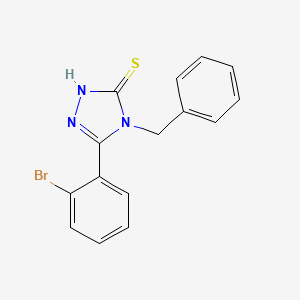

4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Development of 1,2,4-Triazole-3-Thiol Derivatives

The exploration of 1,2,4-triazole-3-thiol derivatives began in the early 20th century with the seminal work of Einhorn and Brunner, who developed methods for synthesizing triazole rings via cyclization reactions. The Pellizzari reaction further advanced the field by enabling the preparation of 1,2,4-triazoles from acylhydrazines and nitriles. The introduction of thiol groups into the triazole framework emerged as a pivotal innovation, as researchers recognized the enhanced stability and bioactivity conferred by sulfur-containing moieties. For instance, the synthesis of 1-formyl-3-thiosemicarbazide and its subsequent cyclization to 1,2,4-triazole-3-thiol derivatives provided a versatile platform for chemical modifications.

By the late 20th century, medicinal chemists began systematically derivatizing the triazole-thiol scaffold to optimize pharmacokinetic properties. The addition of aromatic substituents, such as benzyl and bromophenyl groups, marked a strategic shift toward improving membrane permeability and target specificity. A comparative analysis of key milestones is provided below:

Significance in Heterocyclic Chemistry

The 1,2,4-triazole-3-thiol system occupies a unique niche in heterocyclic chemistry due to its aromaticity, planarity, and dual hydrogen-bonding capacity. The sulfur atom at position 3 introduces polarity and nucleophilic reactivity, enabling participation in thiol-disulfide exchange and metal coordination. The benzyl group at position 4 enhances lipophilicity, facilitating penetration of lipid bilayers, while the 2-bromophenyl substituent at position 5 introduces steric bulk and electronic effects that modulate binding affinities.

Key structural features include:

- Aromatic stability : The triazole ring exhibits resonance stabilization, with bond lengths between 132–136 pm, consistent with delocalized π-electrons.

- Tautomerism : While theoretical tautomeric forms exist, the thione tautomer predominates in solution, stabilizing the molecule through intramolecular hydrogen bonding.

- Substituent effects : Bromine’s electronegativity (χ = 2.96) increases the electron-withdrawing character of the 2-bromophenyl group, polarizing the triazole ring and enhancing interactions with electrophilic biological targets.

Position in Medicinal Chemistry Research

This compound has garnered attention for its multifaceted bioactivity profile. Recent studies emphasize its role in:

- Anticancer applications : Derivatives inhibit cancer cell migration and proliferation by modulating PI3K/AKT and MAPK signaling pathways. For example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide reduced Panc-1 pancreatic cancer cell viability by 78% at 50 μM.

- Antimicrobial activity : The compound’s thiol group disrupts bacterial cell wall synthesis, showing MIC values of 15.6 μg/mL against Staphylococcus aureus.

- Structural analogs in clinical use : Fluconazole and itraconazole, both triazole-based antifungals, validate the scaffold’s therapeutic potential.

The table below summarizes recent findings:

Properties

IUPAC Name |

4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3S/c16-13-9-5-4-8-12(13)14-17-18-15(20)19(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEPFEGKIVOVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320332 | |

| Record name | 4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

718600-58-9 | |

| Record name | 4-benzyl-3-(2-bromophenyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate benzyl and bromophenyl precursors with triazole derivatives. One common method involves the nucleophilic substitution reaction of a benzyl halide with a 2-bromophenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains and fungi, suggesting potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Inhibition of Enzymes

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has shown promise as a potential inhibitor of certain kinases involved in cancer progression .

Agricultural Applications

Fungicides

Due to its thiol group, this compound has been evaluated for its fungicidal properties. It demonstrates efficacy against plant pathogens, making it a candidate for use in agricultural fungicides .

Plant Growth Regulators

The compound's influence on plant growth has been studied, indicating potential applications as a growth regulator. It may enhance growth rates or improve resistance to stress factors in crops .

Materials Science

Corrosion Inhibitors

Research indicates that this compound can act as an effective corrosion inhibitor for metals. Its application in coatings could provide protective benefits against oxidative damage .

Polymer Additives

The incorporation of this compound into polymer matrices has been explored to enhance the thermal stability and mechanical properties of materials. Its unique chemical structure contributes to improved performance characteristics in various polymer applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Differences :

- Bromophenyl vs. Nitrophenyl : synthesizes 5-(4-nitrophenyl) analogs using nitrophenyl-substituted starting materials, requiring distinct nitro-group handling.

- Fluorinated Analogs : Compounds like 4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol () use fluorobenzaldehydes, which may alter reaction kinetics due to fluorine’s electronegativity.

Structural and Electronic Features

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The 2-bromophenyl group in the target compound is an EWG, which may reduce electron density at the triazole ring compared to electron-donating groups (EDGs) like -NH2 or -OCH3. EDGs enhance antioxidant activity by stabilizing radical intermediates, as seen in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), which showed superior DPPH• scavenging (IC50 = 5.84 μg/mL) .

Comparison with Structural Analogs

Antioxidant Activity

- The target compound’s bromophenyl group (EWG) may reduce antioxidant efficacy compared to EDG-bearing analogs. For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibited strong radical scavenging due to -NH2 and -SH groups . Pyrazole-containing derivatives () showed moderate activity (IC50 ~10–20 μg/mL), suggesting substituent positioning and electronic effects are critical.

Antimicrobial Activity

- Fluorinated Schiff bases (e.g., compounds 60–62 in ) demonstrated potent antibacterial activity (MIC = 5.1–21.7 μM against P. aeruginosa). The target compound’s bromine may offer similar halogen-bonding interactions but requires empirical validation.

Drug-Likeness

- The target compound adheres to Lipinski’s rule (MW < 500, H-bond donors ≤1, H-bond acceptors ≤3) , similar to analogs in and . However, bromine’s higher molecular weight may affect solubility compared to fluorine-containing derivatives .

Physicochemical Properties

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.